molecular formula C9H10O5S B310507 Methyl 2-(methanesulfonyloxy)benzoate

Methyl 2-(methanesulfonyloxy)benzoate

Cat. No. B310507
M. Wt: 230.24 g/mol
InChI Key: RRYYFUQICXOSKE-UHFFFAOYSA-N
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Description

Methyl 2-(methanesulfonyloxy)benzoate is a useful research compound. Its molecular formula is C9H10O5S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-(methanesulfonyloxy)benzoate

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 2-methylsulfonyloxybenzoate

InChI

InChI=1S/C9H10O5S/c1-13-9(10)7-5-3-4-6-8(7)14-15(2,11)12/h3-6H,1-2H3

InChI Key

RRYYFUQICXOSKE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C

Canonical SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl salicylate (3.04 g, 20 mmol) in pyridine (25 mL) is added dropwise methanesulfonyl chloride (2.17 g, 19 mmol) and the mixture is stirred at RT for 18 h. The solvent is removed under reduced pressure and the residue partitioned between EtOAc and water. The organic phase is washed sequentially with 1N HCl, 2N Na2CO3, 1N HCl, water and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue purified by column chromatography using a gradient of 0-100% EtOAc/hexane as eluent to give the title compound as a solid.
Quantity
3.04 g
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reactant
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2.17 g
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reactant
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25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methanesulfonyloxybenzoic acid methyl ester is prepared according to the general procedure outlined in Example 4, Step B, using 2-hydroxybenzoic acid methyl ester and methanesulfonyl chloride.
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of methyl salicylate (200 g, 1310 mmoles) and methanesulfonyl chloride (210 g, 1830 mmoles) in toluene (600 ml), cooled at 5÷10° C. and under inert atmosphere (nitrogen), is slowly added (about 1 hour) with triethylamine (192 g, 1900 mmoles). The mixture is stirred for 20 hours, then poured into water (1500 ml) and the phases are separated. The aqueous phase is extracted twice with 250 ml of toluene. The combined organic phases are washed twice with 250 ml of water, dried over sodium sulfate, then evaporated under vacuum to a residue which is recrystallized from isopropanol (590 ml) to yield methyl 2-(methanesulfonyloxy)benzoate (280 g, 99.8% purity, 89% yield).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

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